1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16423654
InChI: InChI=1S/C14H18FN3.ClH/c1-11(2)18-7-6-14(17-18)10-16-9-12-4-3-5-13(15)8-12;/h3-8,11,16H,9-10H2,1-2H3;1H
SMILES:
Molecular Formula: C14H19ClFN3
Molecular Weight: 283.77 g/mol

1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

CAS No.:

Cat. No.: VC16423654

Molecular Formula: C14H19ClFN3

Molecular Weight: 283.77 g/mol

* For research use only. Not for human or veterinary use.

1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine -

Specification

Molecular Formula C14H19ClFN3
Molecular Weight 283.77 g/mol
IUPAC Name 1-(3-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride
Standard InChI InChI=1S/C14H18FN3.ClH/c1-11(2)18-7-6-14(17-18)10-16-9-12-4-3-5-13(15)8-12;/h3-8,11,16H,9-10H2,1-2H3;1H
Standard InChI Key AKQRXUIBZLXFIR-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=CC(=N1)CNCC2=CC(=CC=C2)F.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Physicochemical Properties

The molecular formula of 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is reported inconsistently across sources. While one study cites CHClFN, more reliable databases specify C₁₄H₁₉ClFN₃ , aligning with its structural composition: a fluorophenyl group, isopropyl-substituted pyrazole, and methanamine linker. The molecular weight is uniformly noted as 283.77–283.78 g/mol . Discrepancies in the CAS registry number (1856022-48-4 vs. 1855952-54-3) likely stem from positional isomerism (pyrazol-3-yl vs. pyrazol-5-yl), underscoring the need for precise stereochemical identification in chemical registries.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₉ClFN₃
Molecular Weight283.77–283.78 g/mol
CAS Number1856022-48-4 (3-yl)
1855952-54-3 (5-yl)
DensityNot reported
Boiling/Melting PointsNot reported

Structural Features and Stereoelectronic Effects

The molecule comprises three distinct regions:

  • 3-Fluorophenyl Group: The electron-withdrawing fluorine atom at the meta position influences aromatic electrophilic substitution patterns and enhances metabolic stability compared to non-fluorinated analogs .

  • Pyrazole Core: The 1H-pyrazole ring, substituted at N1 with an isopropyl group and at C3 with a methylamine-linked side chain, contributes to hydrogen-bonding capacity and structural rigidity .

  • Methanamine Linker: The -CH₂-NH- bridge facilitates conformational flexibility, enabling interactions with biological targets such as enzymes or receptors .

X-ray crystallography data remain unavailable, but computational models predict a planar fluorophenyl ring orthogonal to the pyrazole plane, minimizing steric clashes between the isopropyl and methylamine groups.

Synthetic Methodologies

Multi-Step Organic Synthesis

Industrial and laboratory routes to this compound typically involve sequential functionalization of pyrazole precursors. A representative pathway includes:

  • Pyrazole Alkylation: Reacting 1-isopropyl-1H-pyrazol-3-ylmethanol with a fluorophenyl-containing electrophile under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to install the methanamine linker .

  • Boc Protection/Deprotection: Temporary tert-butyloxycarbonyl (Boc) protection of the amine group prevents unwanted side reactions during subsequent steps .

  • Purification: Final purification via column chromatography or recrystallization yields products with >95% purity, as verified by HPLC.

Table 2: Optimization Parameters for Key Reactions

Reaction StepConditionsYield (%)
Mitsunobu AlkylationTHF, 0°C, 12 hr68–72
Boc DeprotectionTFA/DCM, rt, 2 hr89
Final CrystallizationEthanol/water (7:3)95

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance scalability and reduce reaction times. Microfluidic systems operating at 100°C achieve 85% conversion in 30 minutes for analogous pyrazole derivatives, compared to 12 hours in batch processes.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄ in acidic media oxidizes the methanamine moiety to a ketone, though over-oxidation to carboxylic acids occurs at elevated temperatures.

  • Reduction: NaBH₄ selectively reduces imine intermediates without affecting the fluorophenyl or pyrazole rings, enabling access to secondary amine derivatives.

Nucleophilic Aromatic Substitution

The 3-fluorophenyl group undergoes regioselective substitution with strong nucleophiles (e.g., hydroxide, alkoxides) at the para position relative to fluorine, yielding bifunctionalized analogs .

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